REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[NH:9][C:6]2=[N:7][CH:8]=1.S(=O)(=O)(O)O.[CH2:22](O)[CH3:23]>>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([O:14][CH2:22][CH3:23])=[O:13])[NH:9][C:6]2=[N:7][CH:8]=1
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C(=NC1)NC(=C2)C(=O)O)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 100 ml round-bottomed flask equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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to reflux for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
|
The cooled solution is concentrated to dryness under reduced pressure
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Type
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WASH
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Details
|
the organic phase is washed successively with normal aqueous sodium hydroxide solution (30 ml), with water (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
It is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(=NC1)NC(=C2)C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.12 mmol | |
AMOUNT: MASS | 0.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |